3,3'-ジピリジルメタノール

概要

説明

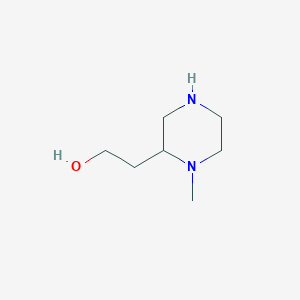

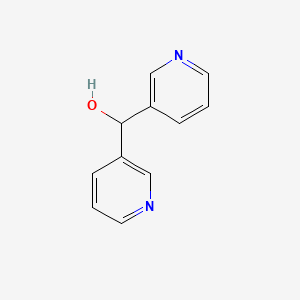

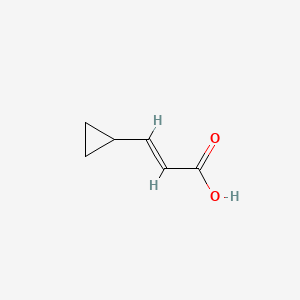

Di(pyridin-3-yl)methanol is a chemical compound with the molecular formula C11H10N2O . It has a molecular weight of 186.21 . This compound is typically stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of Di(pyridin-3-yl)methanol and its derivatives has been reported in several studies . For instance, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of Di(pyridin-3-yl)methanol can be represented by the InChI code1S/C11H10N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8,11,14H . This indicates that the compound consists of a methanol group attached to two pyridin-3-yl groups . Chemical Reactions Analysis

Di(pyridin-3-yl)methanol and its derivatives have been involved in various chemical reactions. For example, whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .科学的研究の応用

熱活性化遅延蛍光 (TADF)

3,3'-ジピリジルメタノール誘導体は、TADF化合物の合成におけるアクセプター成分として利用されてきました。 ACCz-DPyMやPOxCz-DPyMなどのこれらの化合物は、高いフォトルミネッセンス量子収率を示し、溶液プロセスデバイスに適しており、青緑色の発光を伴う有機発光ダイオード(OLED)での使用に大きな可能性を秘めています .

色素増感太陽電池 (DSSCs)

3,3'-ジピリジルメタノール誘導体を含むピリジン系色素は、DSSCでの応用に向けて設計されてきました。 これらの色素はドナー基として機能し、πスペーサー基を介してアクセプター基に結合し、太陽電池の光電変換効率に貢献しています .

薬理学

3,3'-ジピリジルメタノールの誘導体が合成され、薬理学的特性について研究されています。 これらの化合物は、さまざまな治療分野において新規で選択的な薬剤としての可能性を示しています .

密度汎関数理論 (DFT) 研究

3,3'-ジピリジルメタノール誘導体は、DFT調査を含む実験的および理論的研究の対象となってきました。 これらの研究は、化合物構造と電子特性を理解するのに役立ち、さまざまな分野での応用にとって重要です .

Safety and Hazards

The safety information for Di(pyridin-3-yl)methanol indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

The future directions for Di(pyridin-3-yl)methanol could involve further exploration of its potential applications in various fields. For instance, the compound’s ability to undergo oxyfunctionalization makes it a promising candidate for the preparation of various pyridin-5-ols and pyridin-N-oxides . Additionally, the development of new synthetic methodologies for N,N-bidentate ligands like Di(pyridin-3-yl)methanol could open up new possibilities in key areas such as photovoltaics, lighting, molecular sensors, biological probes, catalysis, molecular electronics, and supramolecular chemistry .

生化学分析

Biochemical Properties

Di(pyridin-3-yl)methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including those involved in oxidation-reduction reactions. The compound’s structure allows it to form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, thereby influencing enzyme activity. For instance, di(pyridin-3-yl)methanol can act as a ligand for metal ions in metalloproteins, affecting their catalytic functions .

Cellular Effects

Di(pyridin-3-yl)methanol has notable effects on cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that di(pyridin-3-yl)methanol can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. This modulation can impact various cellular functions, including cell growth, differentiation, and apoptosis . Additionally, di(pyridin-3-yl)methanol has been found to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis[3][3].

Molecular Mechanism

The molecular mechanism of di(pyridin-3-yl)methanol involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their catalytic activities. For example, di(pyridin-3-yl)methanol can inhibit the activity of certain oxidoreductases by binding to their active sites and preventing substrate access . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of di(pyridin-3-yl)methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Di(pyridin-3-yl)methanol is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that prolonged exposure to di(pyridin-3-yl)methanol can lead to cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of di(pyridin-3-yl)methanol vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, di(pyridin-3-yl)methanol can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .

Metabolic Pathways

Di(pyridin-3-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. The compound can be metabolized through oxidation-reduction reactions, leading to the formation of intermediate metabolites . These metabolic pathways can influence the overall metabolic flux and levels of key metabolites within cells .

Transport and Distribution

Within cells and tissues, di(pyridin-3-yl)methanol is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, di(pyridin-3-yl)methanol can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of di(pyridin-3-yl)methanol is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects . Post-translational modifications, such as phosphorylation or acetylation, can further regulate the activity and function of di(pyridin-3-yl)methanol within these subcellular compartments .

特性

IUPAC Name |

dipyridin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8,11,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDJTQNGTXDZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461893 | |

| Record name | Dipyridin-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89667-15-2 | |

| Record name | Dipyridin-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1600161.png)